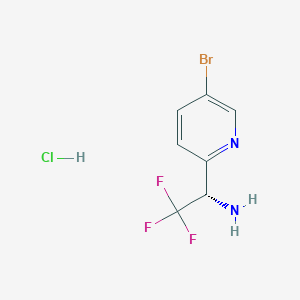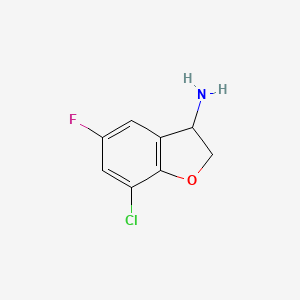![molecular formula C11H8F3N5 B13040055 1-Methyl-4-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13040055.png)
1-Methyl-4-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a pyrrolo[2,3-b]pyridine core with a trifluoromethyl-substituted triazole ring, making it a valuable scaffold for drug development and other scientific applications.
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routes. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . Another approach involves the direct introduction of a trifluoromethyl group using reagents like trifluoromethyl copper, which undergoes substitution reactions with halogenated pyridines .
Industrial production methods often scale up these laboratory procedures, optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes.
Analyse Chemischer Reaktionen
1-Methyl-4-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and is used in various organic synthesis reactions.
Medicine: It is explored as a potential drug candidate for treating various diseases due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins, disrupting cellular processes and leading to antiproliferative effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds also feature a five-membered ring with nitrogen atoms and exhibit various biological activities.
Fluorinated pyridines: These compounds contain fluorine atoms in the pyridine ring and are known for their enhanced biological activities and stability.
Triazole-containing compounds: These compounds have a triazole ring and are widely studied for their antimicrobial and antifungal properties.
The uniqueness of this compound lies in its combination of a pyrrolo[2,3-b]pyridine core with a trifluoromethyl-substituted triazole ring, providing a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C11H8F3N5 |
|---|---|
Molekulargewicht |
267.21 g/mol |
IUPAC-Name |
1-methyl-4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H8F3N5/c1-19-5-3-7-6(2-4-15-9(7)19)8-16-10(18-17-8)11(12,13)14/h2-5H,1H3,(H,16,17,18) |
InChI-Schlüssel |
SNMVDBDKQWODDN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C(C=CN=C21)C3=NNC(=N3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13039974.png)





![4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13040008.png)
![3-Tert-butylbicyclo[1.1.1]pentan-1-amine; trifluoroacetic acid](/img/structure/B13040024.png)
![[2-Bromo-6-(6-tert-butyl-8-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)phenyl]methyl acetate](/img/structure/B13040031.png)


![tert-Butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B13040048.png)
![N-[(1,1-dioxothian-3-yl)methyl]-5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine](/img/structure/B13040056.png)

